molecular formula C6H7NO B14414240 2-(Ethenyloxy)but-3-enenitrile CAS No. 79929-67-2

2-(Ethenyloxy)but-3-enenitrile

Cat. No.: B14414240
CAS No.: 79929-67-2
M. Wt: 109.13 g/mol
InChI Key: OLNMPDGRBKUJRM-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)but-3-enenitrile is an organic compound with the molecular formula C6H7NO. It contains a nitrile group (-CN) and an ethenyloxy group (-OCH=CH2) attached to a but-3-ene backbone. This compound is of interest due to its unique structure, which combines both nitrile and ether functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(Ethenyloxy)but-3-enenitrile typically involves large-scale reactions using the methods mentioned above, with optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the nitrile group can be converted to carboxylic acids or amides under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the ether group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethenyloxy)but-3-enenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ethers.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, while the ethenyloxy group can participate in nucleophilic substitution reactions. These interactions are facilitated by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the ether group.

Comparison with Similar Compounds

Similar Compounds

    2-Butenenitrile: Similar structure but lacks the ethenyloxy group.

    3-Butenenitrile: Similar structure but lacks the ethenyloxy group.

    2-(Ethenyloxy)prop-2-enenitrile: Similar structure but with a different carbon backbone.

Uniqueness

2-(Ethenyloxy)but-3-enenitrile is unique due to the presence of both nitrile and ethenyloxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-ethenoxybut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-3-6(5-7)8-4-2/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNMPDGRBKUJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#N)OC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60822523
Record name 2-(Ethenyloxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79929-67-2
Record name 2-(Ethenyloxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60822523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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